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Introduction

AS1938909 is a potent and selective small molecule inhibitor of the SH2 domain-containing
inositol 5-phosphatase 2 (SHIP2), a key negative regulator of the phosphoinositide 3-kinase
(P13K)/Akt signaling pathway. By inhibiting SHIP2, AS1938909 leads to an accumulation of
phosphatidylinositol-3,4,5-trisphosphate (PIP3), resulting in the activation of Akt and
downstream signaling cascades. This modulation of the PI3K/Akt pathway makes AS1938909
a valuable tool for studying various cellular processes, including glucose metabolism, cell
growth, and survival. These application notes provide detailed protocols for the use of
AS1938909 in cell culture, focusing on key experiments to assess its biological activity.

Mechanism of Action

AS1938909 is a cell-permeable thiophenecarboxamide compound that acts as a competitive
and reversible inhibitor of SHIP2.[1] Its inhibitory activity is highly selective for SHIP2 over other
related phosphatases, including SHIP1. The primary mechanism of action involves the
inhibition of SHIP2's phosphatase activity, which dephosphorylates PIP3 to
phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By blocking this conversion, AS1938909
increases the cellular levels of PIP3, leading to the recruitment and activation of Akt at the
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plasma membrane. Activated Akt then phosphorylates a multitude of downstream targets,
influencing a wide range of cellular functions.
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AS1938909 inhibits SHIP2, increasing PIP3 and activating Akt signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of AS1938909
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Target Species IC50 (pM) Ki (M) Reference
SHIP2 human 0.57 0.44 [1]
SHIP2 mouse 0.18 - [1]
SHIP1 human 21 - [1]
PTEN human >50 - [1]
Synaptojanin human >50 - [1]
Myotubularin human >50 - [1]

Table 2: Effects of AS1938909 on Cellular Processes
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. Concentrati  Treatment Observed
Cell Line Assay . Reference
on (pM) Time Effect
Akt Increased
L6 Myotubes Phosphorylati 10 30 min phosphorylati  [2]
on (Ser473) on
Increased
Glucose
L6 Myotubes ] 1-10 48 h glucose [2]
Consumption )
consumption
Increased
Glucose
L6 Myotubes 1-10 48 h glucose [2]
Uptake
uptake
GLUT1 Significantly
L6 Myotubes MRNA 10 48 h induced [2]
Expression expression
Multiple Reduced cell
Myeloma Cell Viability 10 24 h viability (with
(MM1) IL-6)
Expected to
3T3-L1 Glucose - - increase
_ Not specified Not specified
Adipocytes Uptake glucose
uptake

Experimental Protocols

1. Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to assess the effect of AS1938909 on the phosphorylation of Akt
at Serine 473 (pAkt-Ser473) in L6 myotubes.
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1. Cell Culture and Treatment
(L6 Myotubes)

:

2. AS1938909 Treatment
(e.g., 10 uM for 30 min)

:

3. Cell Lysis and Protein Extraction

:

4. Protein Quantification (BCA Assay)

:

(5. SDS-PAGE and Protein Transfer (PVDFD

:

6. Blocking and Antibody Incubation

(Primary: anti-pAkt, anti-Akt; Secondary: HRP-conjugated)
(7. Chemiluminescent Detection)
(8. Data Analysis (Densitometry))

Click to download full resolution via product page

Workflow for Western blot analysis of pAkt levels.

Materials:
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L6 myotubes

DMEM with 2% horse serum

AS1938909 (stock solution in DMSO)

Insulin (optional, as a positive control)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: Rabbit anti-pAkt (Ser473), Rabbit anti-total Akt
Secondary antibody: HRP-conjugated anti-rabbit IgG
Chemiluminescent substrate

Imaging system

Procedure:

e Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS. To differentiate into myotubes,
switch to DMEM with 2% horse serum upon reaching confluence and culture for 5-7 days.

e Treatment:
o Starve differentiated L6 myotubes in serum-free DMEM for 2-4 hours.

o Treat cells with the desired concentrations of AS1938909 (e.g., 1, 5, 10 uM) or vehicle
(DMSO) for 30 minutes. For a positive control, treat cells with insulin (e.g., 100 nM) for 15-
30 minutes.
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e Cell Lysis:

Wash cells twice with ice-cold PBS.

o

[¢]

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a
microcentrifuge tube.

[¢]

Incubate on ice for 30 minutes, vortexing occasionally.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Western Blotting:
o Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
o Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel.
o Perform electrophoresis and transfer the proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibody against pAkt-Ser473 (e.g., 1:1000 dilution in
blocking buffer) overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at
room temperature.

o Wash three times with TBST.
o Apply chemiluminescent substrate and capture the signal using an imaging system.

» Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be
stripped and re-probed with an antibody against total Akt.
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» Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).
Express pAkt levels as a ratio to total Akt.

2. Glucose Uptake Assay

This protocol describes a method to measure 2-deoxy-D-[3H]glucose uptake in L6 myotubes or
3T3-L1 adipocytes treated with AS1938909.

Materials:

Differentiated L6 myotubes or 3T3-L1 adipocytes

o Krebs-Ringer-HEPES (KRH) buffer

e AS1938909

o 2-deoxy-D-[3H]glucose

e Cytochalasin B (as an inhibitor of glucose transport)
e NaOH

 Scintillation cocktail and counter

Procedure:

o Cell Culture and Differentiation: Culture and differentiate L6 or 3T3-L1 cells as described in
standard protocols.

e Treatment:
o Wash the differentiated cells twice with warm PBS.

o Incubate the cells in serum-free medium containing the desired concentrations of
AS1938909 or vehicle for 48 hours.

e Glucose Uptake Measurement:

o Wash the cells twice with KRH buffer.
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Incubate the cells in KRH buffer for 30 minutes at 37°C.

[e]

o Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]glucose (e.g., 0.5
pCi/mL) and unlabeled 2-deoxyglucose (e.g., 10 uM). Include wells with cytochalasin B
(e.g., 20 uM) to determine non-specific uptake.

o Incubate for 5-10 minutes at 37°C.
o Stop the uptake by washing the cells three times with ice-cold PBS.
o Lyse the cells with 0.5 M NaOH.

o Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure
radioactivity using a scintillation counter.

» Data Analysis: Subtract the non-specific uptake (from cytochalasin B-treated wells) from all
other values. Normalize the data to the protein concentration of each well.

3. Cell Viability Assay (MTT)

This protocol outlines the use of an MTT assay to assess the effect of AS1938909 on the
viability of a chosen cell line.

Materials:

o Cells of interest (e.g., cancer cell lines, primary cells)
o 96-well cell culture plates

o AS1938909

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
e Microplate reader

Procedure:
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o Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluence by the
end of the experiment. Allow cells to adhere overnight.

e Treatment:

o Remove the medium and add fresh medium containing various concentrations of
AS1938909 (e.g., a serial dilution from 0.1 to 100 pM) or vehicle (DMSO).

o Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
o MTT Addition:

o Add 10 pL of MTT solution to each well.

o Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
e Solubilization:

o Carefully remove the medium.

o Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.

o Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
o Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the
results to determine the IC50 value if applicable.

Concluding Remarks

AS1938909 is a valuable research tool for investigating the roles of SHIP2 and the PI3K/Akt
signaling pathway in various cellular contexts. The protocols provided here offer a framework
for assessing its effects on key cellular processes. Researchers should optimize concentrations
and treatment times for their specific cell lines and experimental conditions. Careful
experimental design, including appropriate controls, is crucial for obtaining reliable and
reproducible data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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